molecular formula C14H18N2O4S B5201633 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5201633
M. Wt: 310.37 g/mol
InChI Key: BZBPHGWJXMQXQH-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole core reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be attached through an amide coupling reaction, where the sulfonylated indole reacts with morpholine-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up reaction volumes: while maintaining reaction conditions.

    Using continuous flow reactors: to improve reaction efficiency and control.

    Implementing purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted indoles with new functional groups.

Scientific Research Applications

1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and morpholine-4-carbonyl groups can enhance binding affinity and specificity, influencing the compound’s overall effect.

Comparison with Similar Compounds

    1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE: Lacks the morpholine-4-carbonyl group, which may result in different chemical and biological properties.

    5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE: Lacks the methanesulfonyl group, potentially affecting its reactivity and applications.

Uniqueness: 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is unique due to the presence of both methanesulfonyl and morpholine-4-carbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBPHGWJXMQXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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